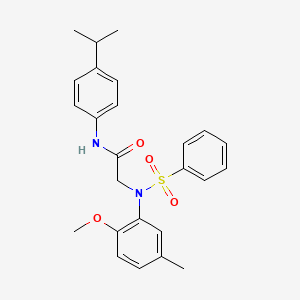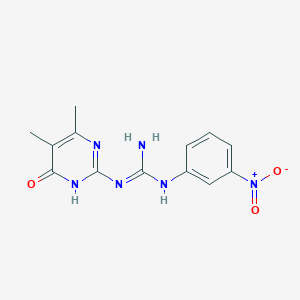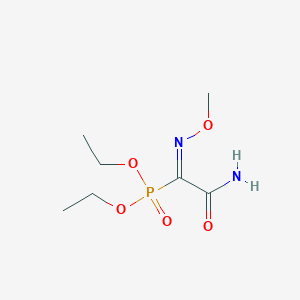
3-(4-phenyl-1-piperazinyl)quinuclidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-phenyl-1-piperazinyl)quinuclidine, also known as PPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPQ is a type of quinuclidine derivative that has a unique chemical structure which makes it a promising candidate for use in various research fields.
科学研究应用
3-(4-phenyl-1-piperazinyl)quinuclidine has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and drug discovery. 3-(4-phenyl-1-piperazinyl)quinuclidine has been shown to have an affinity for several neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor. This makes 3-(4-phenyl-1-piperazinyl)quinuclidine a promising candidate for the development of new drugs that target these receptors.
作用机制
The mechanism of action of 3-(4-phenyl-1-piperazinyl)quinuclidine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain. 3-(4-phenyl-1-piperazinyl)quinuclidine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-phenyl-1-piperazinyl)quinuclidine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of certain enzymes. 3-(4-phenyl-1-piperazinyl)quinuclidine has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 3-(4-phenyl-1-piperazinyl)quinuclidine in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, the synthesis of 3-(4-phenyl-1-piperazinyl)quinuclidine is a complex process that requires specialized equipment and expertise. Additionally, the effects of 3-(4-phenyl-1-piperazinyl)quinuclidine on different neurotransmitter receptors are not fully understood, which may limit its potential applications in certain research fields.
未来方向
There are several future directions for the study of 3-(4-phenyl-1-piperazinyl)quinuclidine, including the development of new drugs that target specific neurotransmitter receptors, the investigation of its neuroprotective effects, and the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-phenyl-1-piperazinyl)quinuclidine and its effects on different neurotransmitter receptors.
合成方法
3-(4-phenyl-1-piperazinyl)quinuclidine can be synthesized using a variety of methods, including the reaction of 4-phenylpiperazine with quinuclidine, or the reaction of 4-phenylpiperazine with 3-chloroquinuclidine. The synthesis of 3-(4-phenyl-1-piperazinyl)quinuclidine is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
属性
IUPAC Name |
3-(4-phenylpiperazin-1-yl)-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-2-4-16(5-3-1)19-10-12-20(13-11-19)17-14-18-8-6-15(17)7-9-18/h1-5,15,17H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWNPOYPNFUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-amino-6-[(E)-2-(3-methyl-2-thienyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B6051681.png)
![2-(phenoxymethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6051685.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6051687.png)
![1-(cyclohexylmethyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6051701.png)
![N-[5-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-1-phenylmethanesulfonamide](/img/structure/B6051703.png)
![4-chloro-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B6051705.png)
![1-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}piperazine](/img/structure/B6051716.png)

![2-isopropyl-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051723.png)

![1-[4-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6051737.png)
![3,5-dimethyl-2-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6051745.png)

![2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)